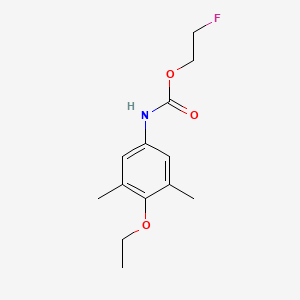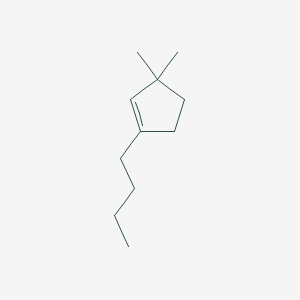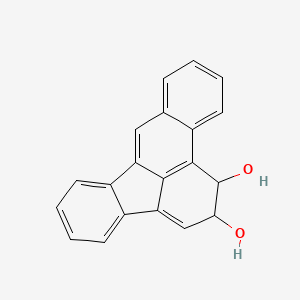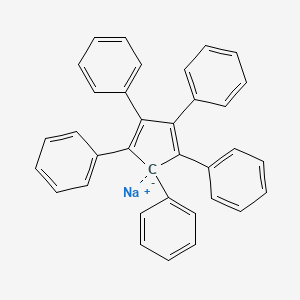
sodium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene is an organometallic compound with the molecular formula C₃₅H₂₅Na. It is known for its unique structure, which includes a cyclopentadienyl ring substituted with four phenyl groups and a benzene ring. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene typically involves the reaction of 1,2,3,4,5-pentaphenylcyclopentadiene with sodium metal. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The process involves dissolving the pentaphenylcyclopentadiene in a suitable solvent, such as tetrahydrofuran (THF), and then adding sodium metal. The reaction mixture is stirred until the sodium is completely dissolved, forming the desired sodium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the laboratory-scale synthesis can be scaled up with appropriate safety measures and equipment to handle the reactive sodium metal and inert atmosphere requirements.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetraphenylcyclopentadienone, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
Sodium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry, particularly in the formation of complexes with transition metals.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Mécanisme D'action
The mechanism by which sodium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene exerts its effects involves its ability to form stable complexes with various metal ions. These complexes can interact with molecular targets, such as enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylcyclopentadienone: Similar in structure but lacks the sodium ion.
Pentaphenylcyclopentadiene: Precursor to the compound, with an additional phenyl group.
Hexaphenylbenzene: Formed from the reaction of tetraphenylcyclopentadienone with diphenylacetylene.
Uniqueness
Sodium;(2,3,4,5-tetraphenylcyclopenta-1-yl)benzene is unique due to the presence of the sodium ion, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in the formation of organometallic complexes and advanced materials .
Propriétés
Numéro CAS |
82207-56-5 |
|---|---|
Formule moléculaire |
C35H25Na |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
sodium;(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.Na/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;/h1-25H;/q-1;+1 |
Clé InChI |
ZHAOSXLYRZXVHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


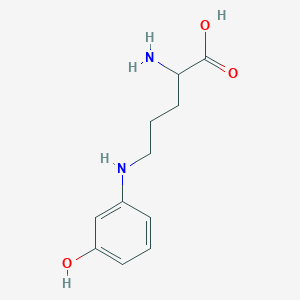
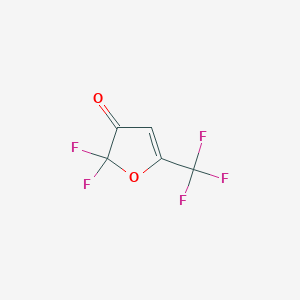
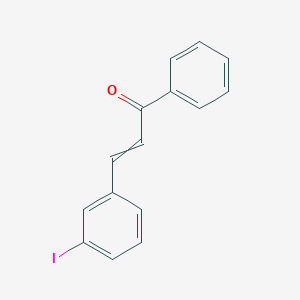
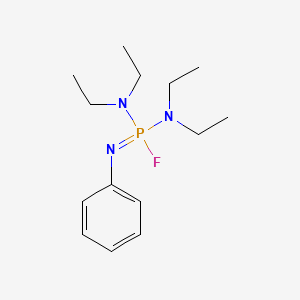
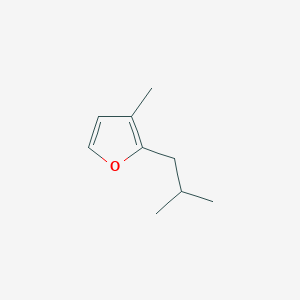
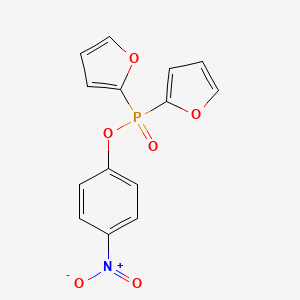
![2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14410219.png)
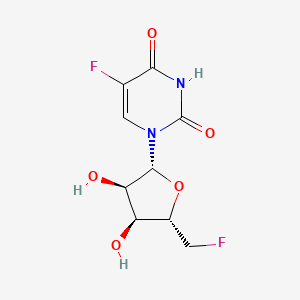
![ethyl N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)carbamate](/img/structure/B14410228.png)
